5-(3-Methyl-1,2-oxazol-5-yl)-1,3-oxazole-4-carboxylic acid hydrochloride 5-(3-Methyl-1,2-oxazol-5-yl)-1,3-oxazole-4-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1269152-00-2
VCID: VC3429251
InChI: InChI=1S/C8H6N2O4.ClH/c1-4-2-5(14-10-4)7-6(8(11)12)9-3-13-7;/h2-3H,1H3,(H,11,12);1H
SMILES: CC1=NOC(=C1)C2=C(N=CO2)C(=O)O.Cl
Molecular Formula: C8H7ClN2O4
Molecular Weight: 230.6 g/mol

5-(3-Methyl-1,2-oxazol-5-yl)-1,3-oxazole-4-carboxylic acid hydrochloride

CAS No.: 1269152-00-2

Cat. No.: VC3429251

Molecular Formula: C8H7ClN2O4

Molecular Weight: 230.6 g/mol

* For research use only. Not for human or veterinary use.

5-(3-Methyl-1,2-oxazol-5-yl)-1,3-oxazole-4-carboxylic acid hydrochloride - 1269152-00-2

Specification

CAS No. 1269152-00-2
Molecular Formula C8H7ClN2O4
Molecular Weight 230.6 g/mol
IUPAC Name 5-(3-methyl-1,2-oxazol-5-yl)-1,3-oxazole-4-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C8H6N2O4.ClH/c1-4-2-5(14-10-4)7-6(8(11)12)9-3-13-7;/h2-3H,1H3,(H,11,12);1H
Standard InChI Key UKFACOSFJLECPH-UHFFFAOYSA-N
SMILES CC1=NOC(=C1)C2=C(N=CO2)C(=O)O.Cl
Canonical SMILES CC1=NOC(=C1)C2=C(N=CO2)C(=O)O.Cl

Introduction

Chemical Structure and Properties

5-(3-Methyl-1,2-oxazol-5-yl)-1,3-oxazole-4-carboxylic acid hydrochloride contains a unique heterocyclic system comprising a 1,3-oxazole ring connected to a 3-methyl-1,2-oxazole (isoxazole) ring, with a carboxylic acid group at the 4-position of the 1,3-oxazole ring. The compound exists as a hydrochloride salt, enhancing its stability and solubility properties.

Physical and Chemical Properties

PropertyValueSource
CAS Registry Number1269152-00-2
Molecular FormulaC₈H₇ClN₂O₄
Molecular Weight230.61 g/mol
SMILES CodeO=C(C1=C(C2=CC(C)=NO2)OC=N1)O.[H]Cl
MDL NumberMFCD18380612
Storage ConditionRoom temperature
AppearanceCrystalline solid (presumed)-
SolubilitySoluble in polar solvents (presumed)-

The compound features multiple functional groups including a carboxylic acid, which provides an anchor point for further derivatization, and two heterocyclic rings with different electronic properties. The hydrochloride salt formation improves the compound's stability and potentially enhances its solubility in aqueous solutions compared to the free carboxylic acid form.

Structural Features and Related Compounds

Key Structural Elements

The compound contains several significant structural features:

  • A 1,3-oxazole ring (5-membered ring with oxygen and nitrogen atoms at positions 1 and 3)

  • A 1,2-oxazole (isoxazole) ring (5-membered ring with adjacent oxygen and nitrogen atoms)

  • A direct C-C linkage between the two heterocyclic rings

  • A carboxylic acid group at the 4-position of the 1,3-oxazole

  • A methyl substituent at the 3-position of the 1,2-oxazole ring

This unique arrangement of heterocyclic rings creates a scaffold with multiple points for hydrogen bonding, potentially critical for biological interactions.

Related Oxazole Compounds

The compound shares structural similarities with other bioactive oxazole derivatives. Research on related compounds has shown that:

  • Various 1,2-oxazole-4-carboxylates serve as amino acid-like building blocks in drug discovery, as demonstrated in studies of methyl 5-(cycloaminyl)-1,2-oxazole-4-carboxylates

  • Simpler oxazole carboxylic acids, such as 5-methyl-1,3-oxazole-4-carboxylic acid, have been extensively studied and cataloged

  • The pyrrole-oxazole structural motif has been used in the development of antimicrobial agents, suggesting potential applications for this compound

Compound TypeRepresentative ExampleBiological ActivityReference
Pyrrole-oxazole hybrids5-Chloro-4-(1,3-oxazol-5-yl)-1H-pyrrole-3-carboxyamidesAntimicrobial activity
Isoxazole amino acid derivativesMethyl 5-(cycloaminyl)-1,2-oxazole-4-carboxylatesBuilding blocks for heterocyclic peptides
Isoxazole carboxamides5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamideInhibits humoral immune response
Simple oxazole carboxylic acids5-methyl-1,3-oxazole-4-carboxylic acidVarious applications in medicinal chemistry

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